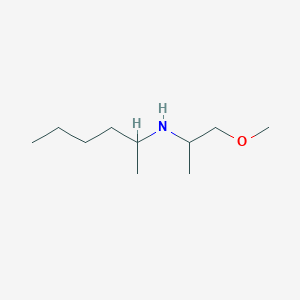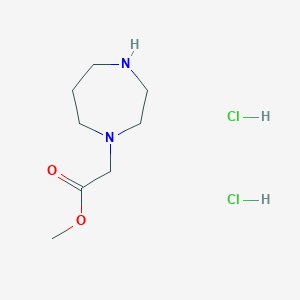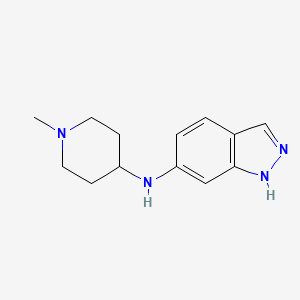
3-シアノピリジン-4-ボロン酸ピナコールエステル
概要
説明
3-Cyanopyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C12H15BN2O2 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of 3-Cyanopyridine-4-boronic acid pinacol ester consists of a cyanopyridine ring attached to a boronic acid pinacol ester group . The empirical formula is C12H15BN2O2 .Chemical Reactions Analysis
Boronic esters, including 3-Cyanopyridine-4-boronic acid pinacol ester, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium .科学的研究の応用
有機合成反応
ボロン酸ピナコールエステル化合物(この化合物など)は、有機合成反応における重要な反応中間体です . これらの化合物は、炭素-炭素カップリング反応および炭素ヘテロカップリング反応に多くの用途があります .
生物活性と薬理作用
これらの化合物は、そのユニークな構造により、優れた生物活性と薬理作用を有しています . これらの化合物は、がん治療におけるホウ素中性子捕捉療法およびフィードバック制御薬物輸送ポリマーで広く使用されてきました .
鈴木反応
経済的で入手しやすいアリールボロン酸は、水と空気に対して安定です。 アリールボロン酸は、鈴木反応における重要な求核剤の1つです . この化合物は、アリールボロン酸の誘導体であり、この文脈において幅広い用途があります .
フッ素含有薬物
フッ素原子の強い電気陰性度は、炭素への親和性を高めます。そのため、フッ素含有薬物は、高い生物活性、強い安定性、および耐薬性を備えています . この化合物は、フッ素含有化合物であり、このような薬物の開発に使用することができます .
アミド局所麻酔薬
アミド局所麻酔薬は、臨床がん手術で広く使用されています . in vivo研究と臨床データは、アミド局所麻酔薬の使用ががん治療に有効である可能性を示しています . この化合物は、アミドであり、この分野で良好な応用見込みがあります .
新規コポリマーの合成
この化合物は、ベンゾチアゾールと電子豊富なアレーンユニットに基づいた新規コポリマーの合成、光学特性、および電気化学特性に使用できます .
生物活性化合物の合成
この化合物は、クリゾチニブなどの多くの生物活性化合物の合成における重要な中間体として使用できます .
結晶構造とDFT研究
この化合物は、結晶構造の研究と密度汎関数理論(DFT)計算に使用できます . これらの研究を通じて、化合物の分子構造特性、コンフォメーション、およびいくつかの特殊な物理化学的特性を明らかにすることができます .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The boronic ester group in the compound can undergo transmetalation with a palladium complex, a key step in the Suzuki-Miyaura coupling .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is widely used in organic synthesis, including the synthesis of various biologically active compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the target molecule or pathway it interacts with. In the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of a base . .
実験室実験の利点と制限
3-Cyanopyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is relatively easy to synthesize. In addition, it is a versatile molecule that can be used in a variety of scientific applications, including in the synthesis of small molecules, in the development of pharmaceuticals, and in the study of biochemical and physiological processes.
However, there are some limitations to the use of 3-Cyanopyridine-4-boronic acid pinacol ester in laboratory experiments. It is a relatively unstable molecule, and it can be difficult to store for extended periods of time. In addition, it is not always easy to control the concentration of 3-Cyanopyridine-4-boronic acid pinacol ester in the reaction, which can lead to inconsistent results.
将来の方向性
There are several potential future directions for the use of 3-Cyanopyridine-4-boronic acid pinacol ester. It could be used in the development of new pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, 3-Cyanopyridine-4-boronic acid pinacol ester could be used in the study of biochemical and physiological processes, such as enzyme activity and cell signaling. It could also be used in the synthesis of small molecules, such as amino acids, peptides, and nucleosides. Finally, 3-Cyanopyridine-4-boronic acid pinacol ester could be used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-6-15-8-9(10)7-14/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBQHAQFBWGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660623 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878194-92-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanopyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)





![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)
